molecular formula C15H13ClO B2437800 3-(2-Chlorophenyl)-1-phenylpropan-1-one CAS No. 54197-71-6

3-(2-Chlorophenyl)-1-phenylpropan-1-one

Cat. No. B2437800
CAS RN: 54197-71-6
M. Wt: 244.72
InChI Key: MGZQKFWHPLAJHS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-phenylpropan-1-one, also known as 3-chloro-1-phenylpropan-1-one, is a synthetic organic compound belonging to the class of heteroaromatic compounds. It is an important organic intermediate and is used in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various drugs, such as anticonvulsants and anti-anxiety drugs.

Scientific Research Applications

Friedel-Crafts Alkylation

A study by Masuda, Nakajima, & Suga (1983) discussed the Friedel-Crafts alkylation of benzene using optically active 2-chloro-1-phenylpropane. This reaction yields products such as 1,2-diphenylpropane and 1,1-diphenylpropane, important in organic synthesis.

Antibacterial Agents

Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, as a potential antibacterial agent. This compound was synthesized as a pro-drug for targeted action against anaerobic bacteria, showcasing its importance in medicinal chemistry (Dickens et al., 1991).

Synthesis of Ferrocene Derivatives

Stevanović, Bogdanović, & Vukićević (2014) synthesized ferrocene-containing 3-(arylthio)propan-1-ones, which are important in the development of new materials with unique electronic and structural properties (Stevanović et al., 2014).

GABAB Receptor Antagonists

Abbenante, Hughes, & Prager (1994) synthesized 2-(4-chlorophenyl)-3-nitropropan-1-amine, a compound related to GABAB receptor antagonists, indicating its potential in neuropharmacology (Abbenante et al., 1994).

Tautomerism and Conformation Studies

Cunningham, Lowe, & Threadgill (1989) studied tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, crucial for understanding chemical reactivity and stability in various chemical environments (Cunningham et al., 1989).

Asymmetric Hydrogenation

Liu et al. (2015) explored the asymmetric hydrogenation of 3-chloro-1-phenylpropan-1-one using ruthenium complexes. This is significant in producing optically active compounds, a key aspect in synthesizing pharmaceuticals (Liu et al., 2015).

Spectroscopic Characterization

Kuś et al. (2016) performed comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, through various spectroscopic techniques. This highlights its importance in forensic toxicology (Kuś et al., 2016).

Synthesis of Novel Antibacterial Agents

Sheikh, Ingle, & Juneja (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, evaluating their antibacterial efficacy, which is crucial for developing new antibiotics (Sheikh et al., 2009).

properties

IUPAC Name

3-(2-chlorophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQKFWHPLAJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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